molecular formula C8H4Br2N2 B1339624 2,4-Dibromoquinazoline CAS No. 872998-61-3

2,4-Dibromoquinazoline

Cat. No. B1339624
M. Wt: 287.94 g/mol
InChI Key: CDBAGRHVFMGOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromoquinazoline is a brominated quinazoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of bromine atoms on the quinazoline nucleus makes it a versatile precursor for further chemical modifications, leading to the creation of compounds with potential analgesic, antimicrobial, and antihypertensive properties, as well as candidates for anti-cancer drugs 10.

Synthesis Analysis

The synthesis of 2,4-dibromoquinazoline derivatives and related compounds has been achieved through various methods. One approach involves the use of gem-dibromomethylarenes as synthetic aldehyde equivalents for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be further modified to obtain dibromoquinazoline derivatives . Another method includes the solid-phase synthesis of 2,4-diaminoquinazolines, which allows for the sequential condensation of 2-aminobenzonitriles and amines, leading to the synthesis of compounds like the alpha-1 antagonist prazosin . Additionally, the synthesis of 6,8-dibromo-2-methylquinazoline derivatives has been reported, which involves multiple steps including chlorination, alkylation, and cyclization reactions 10.

Molecular Structure Analysis

The molecular structure of 2,4-dibromoquinazoline derivatives is characterized by the presence of a quinazoline core with bromine atoms at the 2 and 4 positions. The structural analysis of these compounds is typically confirmed using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis 10.

Chemical Reactions Analysis

2,4-Dibromoquinazoline derivatives undergo various chemical reactions that lead to the formation of a wide range of heterocyclic compounds. These reactions include condensation with amines, cyclization with hydrazine hydrate, and reactions with isothiocyanate derivatives to form Schiff bases, triazoles, and other fused heterocyclic systems . The reactivity of the bromine atoms allows for further functionalization and the creation of diverse chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dibromoquinazoline derivatives are influenced by the presence of the bromine atoms and the specific substituents attached to the quinazoline nucleus. These properties are essential for determining the compound's solubility, stability, and reactivity, which are crucial for their potential application as pharmaceutical agents. The synthesized compounds are typically characterized by their high purity and are evaluated for their biological activities, such as analgesic, antimicrobial, and antihypertensive effects 10.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones : 2,4-Dibromoquinazoline derivatives are used in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This process is characterized by shorter reaction times, quick isolation, and excellent product yield (Narasimhamurthy et al., 2014).

  • Reactivity Studies : The reactivity of various dibromoquinoline derivatives, including 2,4-dibromoquinoline, has been investigated. These studies have explored different reaction types like bromine migration and cine-substitutions, providing insights into the chemical behavior of these compounds (Hertog & Buurman, 2010).

  • Catalysis : 2,4-Dibromoquinazoline derivatives are utilized in catalysis, particularly in the synthesis of 2,3-dihydroquinazolinones. The process involves cyclo-condensation reactions and showcases high selectivity and efficiency (Dar et al., 2013).

Biological and Medicinal Applications

  • Anticonvulsant Activity : Certain derivatives of 2,4-dibromoquinazoline have been studied for their potential anticonvulsant properties. This research includes both in vivo and in silico studies, contributing to the development of new therapeutic agents (El Kayal et al., 2019).

  • Antimicrobial Agents : Analogues of 2,4-dibromoquinazoline have shown promising results as potential antimicrobial agents. Their efficacy against various bacterial and fungal species has been evaluated in vitro, indicating their potential in pharmaceutical applications (Barat, 2017).

  • Cancer Research : Derivatives of 2,4-dibromoquinazoline have been explored for their anticancer properties. Research in this area focuses on apoptosis induction and the development of novel anticancer agents (Cubedo et al., 2006).

Miscellaneous Applications

  • Molecular Docking Studies : 2,4-Dibromoquinazoline derivatives have been used in molecular docking studies, particularly in the context of antitubercular research. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Bose et al., 2019).

  • Green Chemistry : The use of 2,4-dibromoquinazoline in green chemistry is notable, particularly in the synthesis of dihydroquinazolin-4(1H)-ones. This approach emphasizes environmentally friendly methods and efficient synthesis (Chen et al., 2007).

Safety And Hazards

Safety data sheets indicate that “2,4-Dibromoquinazoline” should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Research on quinazoline derivatives, including “2,4-Dibromoquinazoline”, is ongoing due to their significant biological activities . Future research directions include further optimization of these compounds for potential use as inhibitors of various diseases .

properties

IUPAC Name

2,4-dibromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAGRHVFMGOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470070
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromoquinazoline

CAS RN

872998-61-3
Record name 2,4-dibromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromoquinazoline
Reactant of Route 2
Reactant of Route 2
2,4-Dibromoquinazoline
Reactant of Route 3
Reactant of Route 3
2,4-Dibromoquinazoline
Reactant of Route 4
2,4-Dibromoquinazoline
Reactant of Route 5
2,4-Dibromoquinazoline
Reactant of Route 6
Reactant of Route 6
2,4-Dibromoquinazoline

Citations

For This Compound
4
Citations
D Gheidari, M Mehrdad, S Maleki - Sustainable Chemistry and Pharmacy, 2022 - Elsevier
Quinazoline-2,4(1H,3H)-dione is a major class of N-fused heterocyclic with a wide range of biological functions, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, …
JJ Marugan, W Zheng, O Motabar… - Journal of medicinal …, 2011 - ACS Publications
Gaucher disease is a lysosomal storage disorder (LSD) caused by deficiency in the enzyme glucocerebrosidase (GC). Small molecule chaperones of protein folding and translocation …
Number of citations: 100 0-pubs-acs-org.brum.beds.ac.uk
Y Suzuki, A Otake, S Ueno, K Hayashi… - ACS Medicinal …, 2020 - ACS Publications
As a part of our continuous structure–activity relationship (SAR) studies on 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols, the synthesis of derivatives and their cytotoxicity against …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
R Tangirala, S Antony, K Agama, Y Pommier… - Synlett, 2005 - thieme-connect.com
A four-step total synthesis of luotonin is deployed to make a small library of AB-ring substituted analogues. These analogues show weak activity in a standard topoisomerase I mediated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.